molecular formula C5H9OP B14316441 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one CAS No. 106145-20-4

4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one

Katalognummer: B14316441
CAS-Nummer: 106145-20-4
Molekulargewicht: 116.10 g/mol
InChI-Schlüssel: CKYZEOPDJVLBTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one is an organophosphorus compound with a unique structure that includes a phospholane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an alkene in the presence of a catalyst to form the phospholane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its phosphine form.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phospholanes.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in signaling pathways by interacting with specific receptors.

Vergleich Mit ähnlichen Verbindungen

    Phospholane: A similar compound with a phospholane ring but without the methyl group.

    Phosphine Oxides: Compounds with similar oxidation states but different structures.

Uniqueness: 4-Methyl-3,4-dihydro-2H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern and the presence of the phospholane ring, which imparts distinct chemical and physical properties compared to other organophosphorus compounds.

Eigenschaften

CAS-Nummer

106145-20-4

Molekularformel

C5H9OP

Molekulargewicht

116.10 g/mol

InChI

InChI=1S/C5H9OP/c1-5-2-3-7(6)4-5/h4-5H,2-3H2,1H3

InChI-Schlüssel

CKYZEOPDJVLBTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCP(=C1)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.